molecular formula C10H9ClN4O B8344417 4-(6-Chloro-9-methyl-9H-purin-2-yl)but-3-yn-2-ol

4-(6-Chloro-9-methyl-9H-purin-2-yl)but-3-yn-2-ol

Cat. No. B8344417
M. Wt: 236.66 g/mol
InChI Key: GCDYLEKWWNGNRX-UHFFFAOYSA-N
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Patent
US09133197B2

Procedure details

To a solution of 6-chloro-2-iodo-9-methyl-9H-purine (6.8 g, 23.3 mmol), CuI (454 mg, 2.23 mmol) and bis-triphenylphosphine palladium dichloride (811 mg, 1.15 mmol) in dioxane (93 ml) were added triethylamine (4.9 ml, 34.5 mmol) and but-3-yn-2-ol (1.1 ml, 25.63 mmol). The reaction mixture was stirred at RT for 1 h. The volatiles were removed under reduced pressure. Water (50 ml) was added to the dark residue obtained. The aqueous phase was extracted with DCM (3×100 ml). The combined organic phases were dried over anhydrous sodium sulphate and evaporated under reduced pressure. The combined organic phases were dried over anhydrous sodium sulphate and evaporated under reduced pressure. The residue was purified by flash chromatography (DCM/MeOH: 94/6).
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenylphosphine palladium dichloride
Quantity
811 mg
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
454 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](I)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12].C(N(CC)CC)C.[CH3:20][CH:21]([OH:24])[C:22]#[CH:23]>O1CCOCC1.[Cu]I>[Cl:1][C:2]1[N:10]=[C:9]([C:23]#[C:22][CH:21]([OH:24])[CH3:20])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC(=N1)I)C
Name
bis-triphenylphosphine palladium dichloride
Quantity
811 mg
Type
reactant
Smiles
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 mL
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
93 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
454 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) was added to the dark residue
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (DCM/MeOH: 94/6)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C2N=CN(C2=NC(=N1)C#CC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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